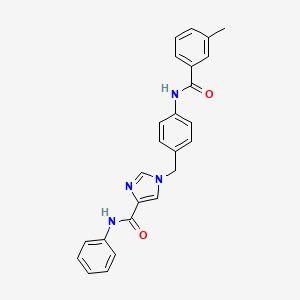

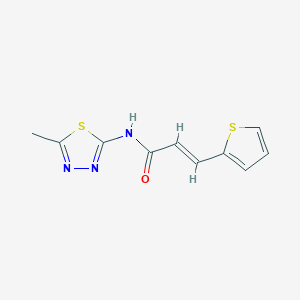

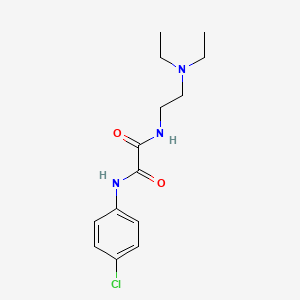

1-(4-(3-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(3-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide” is a complex organic molecule. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The compound contains a benzamide moiety, which is a common structural unit in many pharmaceuticals and industrial chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, such as the compound , can be achieved through various methods. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a benzamide moiety, an imidazole ring, and a phenyl group . The exact 3D structure may require advanced computational methods or experimental techniques to determine .Chemical Reactions Analysis

Reactions involving this compound likely occur at the benzylic position, which is the carbon atom attached to the aromatic ring . Benzylic halides, for example, undergo the typical reactions of alkyl halides . The compound could also potentially undergo oxidation reactions at the benzylic position .Scientific Research Applications

Synthesis and Electrophysiological Activity

- Synthesis and Cardiac Electrophysiological Activity : The compound's derivatives show potential as selective class III agents in cardiac electrophysiology. Studies indicate that the 1H-imidazol-1-yl moiety can replace the methylsulfonylamino group, maintaining potency in the in vitro Purkinje fiber assay, comparable to sematilide, a clinical trial drug for reentrant arrhythmias (Morgan et al., 1990).

Chemical Synthesis and Transformations

- Synthesis of 3, 9-Dialkylhypoxanthines : The compound, when reacted with a mixture of ethyl orthoformate and acetic anhydride, produces other complex molecules like 3, 9-dimethylhypoxanthine, showcasing its versatility in chemical synthesis (Itaya & Ogawa, 1985).

- Development of Potent Serotonin-3 Receptor Antagonists : The compound's derivatives have been explored as serotonin-3 receptor antagonists, with variations in the aromatic nucleus influencing their inhibitory activity (Harada et al., 1995).

Pharmaceutical Applications

- Synthesis and Characterization of Novel Compounds : The compound's derivatives have been synthesized and characterized for various applications, including antimicrobial evaluation and docking studies (Talupur et al., 2021).

- Thromboxane Synthetase Inhibitors and Antihypertensive Agents : Derivatives of the compound have been investigated as thromboxane synthetase inhibitors and potential antihypertensive agents (Wright et al., 1986).

Biochemical Studies

- Conformational Properties in Biochemical Applications : Studies on the conformational properties of aromatic amides bearing the imidazole ring, derived from the compound, have been conducted, focusing on their potential applications in foldamers and environmental structural changes (Takubo et al., 2022).

Future Directions

The development of new techniques for the preparation of organic compounds, including benzamide derivatives, is a priority area of research in the pharmaceutical industry . The use of green and efficient synthesis methods, such as the one mentioned above, is likely to be a key part of this future research .

Properties

IUPAC Name |

1-[[4-[(3-methylbenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2/c1-18-6-5-7-20(14-18)24(30)27-22-12-10-19(11-13-22)15-29-16-23(26-17-29)25(31)28-21-8-3-2-4-9-21/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTSCFDHIUJCBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(but-2-ynamido)phenyl]acetate](/img/structure/B2362149.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362160.png)